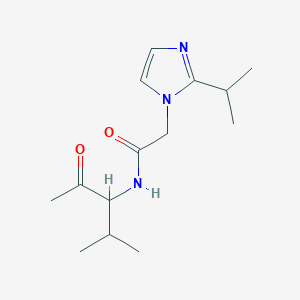![molecular formula C11H19NO B7558144 N-propan-2-ylbicyclo[2.2.1]heptane-2-carboxamide](/img/structure/B7558144.png)
N-propan-2-ylbicyclo[2.2.1]heptane-2-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-propan-2-ylbicyclo[2.2.1]heptane-2-carboxamide, also known as ibogaine, is a psychoactive substance found in the root bark of the African shrub Tabernanthe iboga. It has been used traditionally in West African spiritual practices and has gained attention in recent years for its potential therapeutic applications.
Wirkmechanismus
Ibogaine acts on several neurotransmitter systems in the brain, including dopamine, serotonin, and glutamate. It also has an affinity for certain receptors, including the NMDA receptor and the kappa opioid receptor. Its exact mechanism of action is not fully understood, but it is thought to promote neuroplasticity and enhance the brain's ability to rewire itself.
Biochemical and Physiological Effects:
Ibogaine has been shown to have a variety of effects on the body, including changes in heart rate, blood pressure, and body temperature. It also affects the liver and can cause changes in liver enzyme levels. Ibogaine is metabolized into several active compounds, including norN-propan-2-ylbicyclo[2.2.1]heptane-2-carboxamide, which has a longer half-life and may contribute to its therapeutic effects.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of studying N-propan-2-ylbicyclo[2.2.1]heptane-2-carboxamide is its potential as a novel treatment for addiction, which is a significant public health issue. However, there are also limitations to its use in lab experiments, including its complex synthesis process, potential toxicity, and legal restrictions on its use in humans.
Zukünftige Richtungen
There are several areas of future research that could be explored with N-propan-2-ylbicyclo[2.2.1]heptane-2-carboxamide, including:
1. Further investigation of its mechanism of action and how it affects different neurotransmitter systems in the brain.
2. Development of new synthetic methods for N-propan-2-ylbicyclo[2.2.1]heptane-2-carboxamide and its analogs to improve its therapeutic potential and reduce toxicity.
3. Exploration of its potential use in treating other psychiatric disorders, such as depression and anxiety.
4. Investigation of its effects on neuroplasticity and how it may enhance the brain's ability to recover from damage or injury.
5. Examination of its long-term effects on the liver and other organs, as well as its potential for drug interactions with other substances.
In conclusion, N-propan-2-ylbicyclo[2.2.1]heptane-2-carboxamide is a complex and potentially useful substance for the treatment of addiction and other psychiatric disorders. Further research is needed to fully understand its mechanism of action and therapeutic potential, as well as its limitations and potential risks.
Synthesemethoden
Ibogaine can be synthesized from the alkaloid voacangine, which is found in the seeds of the South African tree Voacanga africana. The synthesis process involves several steps, including oxidation, reduction, and cyclization reactions.
Wissenschaftliche Forschungsanwendungen
Ibogaine has been studied for its potential use in treating addiction to opioids, cocaine, and other substances. It has been shown to reduce withdrawal symptoms and cravings, and may also have antidepressant and anti-anxiety effects.
Eigenschaften
IUPAC Name |
N-propan-2-ylbicyclo[2.2.1]heptane-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19NO/c1-7(2)12-11(13)10-6-8-3-4-9(10)5-8/h7-10H,3-6H2,1-2H3,(H,12,13) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ULFVLHWVIRHDNV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC(=O)C1CC2CCC1C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-propan-2-ylbicyclo[2.2.1]heptane-2-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[1-[2-Chloro-5-(trifluoromethyl)anilino]-1-oxopropan-2-yl] 2-[(2,4-dichlorobenzoyl)amino]acetate](/img/structure/B7558080.png)
![3-[1-(2-Hydroxypropylamino)ethyl]benzenesulfonamide](/img/structure/B7558082.png)
![1-[4-[(2,2-Difluoro-1,3-benzodioxol-5-yl)amino]piperidin-1-yl]ethanone](/img/structure/B7558086.png)
![3-[(2-Chloro-4-fluorophenyl)methylsulfanyl]-5-[(2-fluorophenoxy)methyl]-4-(1-methoxypropan-2-yl)-1,2,4-triazole](/img/structure/B7558096.png)

![1-[4-(2-Fluoroanilino)piperidin-1-yl]ethanone](/img/structure/B7558119.png)
![2,4-difluoro-N-[[5-(5-methylfuran-2-yl)-1H-pyrazol-4-yl]methyl]aniline](/img/structure/B7558125.png)
![1-[4-[(2,2-Dimethyl-1,3-benzodioxol-5-yl)amino]piperidin-1-yl]ethanone](/img/structure/B7558137.png)
![1-[4-[(2-Methyl-1,3-benzothiazol-6-yl)amino]piperidin-1-yl]ethanone](/img/structure/B7558149.png)
![5-bromo-N-[(1-tert-butylpyrazol-4-yl)methyl]-2-methylaniline](/img/structure/B7558159.png)
![2-[(3,4,5-trimethoxyphenoxy)methyl]-1H-benzimidazole](/img/structure/B7558160.png)
![N-[(1-tert-butylpyrazol-4-yl)methyl]-1H-indazol-6-amine](/img/structure/B7558165.png)

